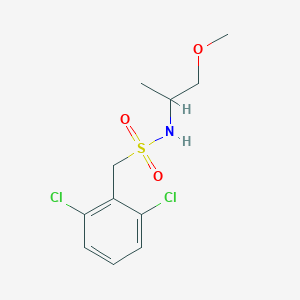![molecular formula C14H15N3OS B4721970 N-(3-methyl-2-pyridinyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4721970.png)
N-(3-methyl-2-pyridinyl)-N'-[3-(methylthio)phenyl]urea
Descripción general
Descripción
N-(3-methyl-2-pyridinyl)-N'-[3-(methylthio)phenyl]urea, commonly known as MPTU, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MPTU is a derivative of urea and has a molecular formula of C14H14N2OS.
Mecanismo De Acción
The mechanism of action of MPTU involves its ability to inhibit the activity of certain enzymes, such as protein kinase C and caspase-3. This inhibition leads to the induction of apoptosis in cancer cells and the reduction of oxidative stress and inflammation in neurodegenerative diseases. In plant growth regulation, MPTU enhances the activity of certain enzymes involved in plant growth and stress tolerance.
Biochemical and Physiological Effects:
MPTU has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the reduction of oxidative stress and inflammation in neurodegenerative diseases, and the enhancement of plant growth and stress tolerance. MPTU has also been shown to have low toxicity in animal studies, making it a promising candidate for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using MPTU in lab experiments is its low toxicity, which allows for higher concentrations to be used without causing harm to the cells or organisms being studied. However, one limitation of MPTU is its low solubility in water, which can make it difficult to administer in certain experiments. Additionally, the cost of synthesizing MPTU can be high, which may limit its use in some research settings.
Direcciones Futuras
There are several future directions for MPTU research, including the development of more efficient synthesis methods, the investigation of its potential applications in other fields, and the optimization of its use in lab experiments. Additionally, further studies are needed to fully understand the mechanism of action of MPTU and its potential side effects in humans. Overall, MPTU shows promising potential for various scientific research applications and warrants further investigation.
Aplicaciones Científicas De Investigación
MPTU has been studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and plant growth regulation. In cancer research, MPTU has been shown to inhibit the growth of cancer cells by inducing apoptosis, a programmed cell death process. In neurodegenerative diseases, MPTU has been studied for its neuroprotective effects by reducing oxidative stress and inflammation. In plant growth regulation, MPTU has been shown to enhance plant growth and improve stress tolerance.
Propiedades
IUPAC Name |
1-(3-methylpyridin-2-yl)-3-(3-methylsulfanylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c1-10-5-4-8-15-13(10)17-14(18)16-11-6-3-7-12(9-11)19-2/h3-9H,1-2H3,(H2,15,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXYWMIDVHKORSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)NC2=CC(=CC=C2)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![methyl 3-{2-[(2,5-difluorophenyl)amino]-2-oxoethyl}-7-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4721904.png)
![3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-4-ethyl-5-(4-ethyl-5-methyl-3-thienyl)-4H-1,2,4-triazole](/img/structure/B4721913.png)
![methyl 3-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzoate](/img/structure/B4721922.png)
![N-{3-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4721931.png)

![1-(3-methylphenyl)-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4721950.png)
![5-({3-[(benzylamino)carbonyl]-4-phenyl-2-thienyl}amino)-5-oxopentanoic acid](/img/structure/B4721963.png)

![{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}[2-(trifluoromethyl)benzyl]amine hydrochloride](/img/structure/B4721972.png)

![4-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)butanamide](/img/structure/B4721979.png)
